molecular formula C7H15NO B2431779 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol CAS No. 2145219-59-4

1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol

Cat. No. B2431779
CAS RN: 2145219-59-4
M. Wt: 129.203
InChI Key: ZUDCATSSBHITFE-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol” is C7H15NO . The InChI code is InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 . The Canonical SMILES is CC(C1CCCN1C)O and the Isomeric SMILES is CC@@HO .


Physical And Chemical Properties Analysis

The molecular weight of “1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol” is 129.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 129.115364102 g/mol .

Scientific Research Applications

Application in Biocatalysis

This compound has been used in the field of biocatalysis. Specifically, it has been used in the immobilization and characterization of an alcohol dehydrogenase . This enzyme catalyzes the oxidation of alcohols, and the compound has been used to enhance the stability of this enzyme . The resulting heterogeneous biocatalyst has shown promising enzymatic productivities towards the oxidation of different diols .

Use as a Chiral Auxiliary

This compound has been used as a chiral auxiliary in asymmetric synthesis. As a chiral auxiliary, it can control the stereochemistry of the reaction and can be easily removed from the reaction products.

Use as a Ligand in Asymmetric Catalysis

In addition to its use as a chiral auxiliary, this compound has also been used as a ligand in asymmetric catalysis. As a ligand, it can bind to a metal center and influence the reactivity and selectivity of the metal center.

Use as a Building Block in Synthesis

This compound has been used as a building block in the synthesis of various biologically active compounds. It can be used to construct complex molecules with specific biological activities.

Solvatochromic and Computational Studies

A comprehensive analysis has been conducted on carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids to study their structural features in hydroxyl solvents like water and ethanol. This research offers insights into their reactivity and intermolecular interactions, highlighting the influence of hydroxyl solvents on their spectral characteristics.

Chemical and Thermal Cleavage

Research demonstrates that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids, offering selective removal post-polymerization through both chemical and thermal methods. This characteristic underlines its utility in polymer chemistry, particularly for synthesizing polymers with specific end-group functionalities.

properties

IUPAC Name

1-[(2S)-2-methylpyrrolidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCATSSBHITFE-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCN1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@]1(CCCN1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol

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